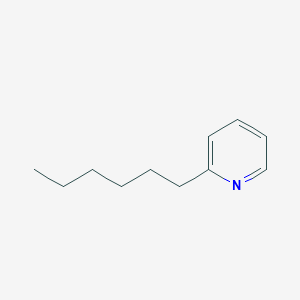

2-Hexylpyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hexylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLJDTKLZIMONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150207 | |

| Record name | Pyridine, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-69-7 | |

| Record name | 2-Hexylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64D57S7HGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Hexylpyridine

Conventional and Advanced Synthesis Approaches

The construction and functionalization of the pyridine (B92270) ring are central to organic synthesis due to its prevalence in pharmaceuticals and functional materials. beilstein-journals.org The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, presents unique challenges and opportunities in its synthesis and modification. beilstein-journals.org

Visible-Light-Mediated Three-Component Decarboxylative Coupling Reactions

A modern approach to synthesizing alkylated pyridines involves visible-light-mediated reactions. For instance, a three-component decarboxylative coupling reaction has been developed for the 4-alkylation of pyridines. researcher.life This method utilizes a photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, to react an olefin, an aryloxyacetic acid, and cyanopyridine under mild conditions. researcher.lifegoogle.com.hkorcid.org While this specific method targets the C4 position, the principles of photoredox catalysis and radical-mediated C-H functionalization are adaptable for accessing other isomers, including 2-alkylpyridines, by carefully selecting starting materials and reaction conditions. mdpi.comrsc.orgbeilstein-journals.org

Base-Promoted One-Pot Four-Component Domino Cyclization Strategies

Domino reactions, also known as tandem or cascade reactions, offer an efficient means to construct complex molecules like substituted pyridines in a single operation. nih.govnih.gov One-pot, four-component reactions are particularly powerful in this regard. rsc.orgthieme-connect.comacs.orgbohrium.com These strategies typically involve the condensation of simple, readily available starting materials. For example, a mixture of an aromatic aldehyde, malononitrile, a suitable alcohol, and an amine source can be heated in the presence of a base catalyst to yield highly substituted pyridines. thieme-connect.com While specific examples for the direct synthesis of 2-hexylpyridine via this method are not prevalent, the general strategy of combining aldehydes, ketones, and nitrogen sources (like ammonium (B1175870) acetate) under catalytic conditions (e.g., using ruthenium or ammonium metavanadate) provides a versatile framework for pyridine synthesis. rsc.orgresearchgate.netrsc.org

Metalation and Capture Techniques for Functionalization

Direct C-H functionalization via metalation is a powerful tool for introducing substituents onto a pre-existing pyridine ring. beilstein-journals.orgpsu.edu The regioselectivity of metalation is highly dependent on the organometallic reagent and reaction conditions. snnu.edu.cn Strong bases like n-butyllithium (nBuLi) typically direct lithiation to the ortho-position (C2) due to pre-complexation with the pyridine nitrogen. snnu.edu.cn The resulting 2-pyridyl-metal species can then be "captured" by an electrophile, such as a hexyl halide, to introduce the desired alkyl group.

Recent advancements have also explored the use of n-butylsodium, which can selectively deprotonate pyridine at the C4 position, offering an alternative to the C2 functionalization typically seen with organolithium reagents. nih.govnih.gov This C4-sodiated pyridine can then undergo transition-metal-free alkylation with primary alkyl halides. nih.govnih.gov

Cross-Coupling Reactions for Alkylated Pyridines

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming carbon-carbon bonds. nih.govthieme-connect.comwisc.edu For the synthesis of 2-alkylpyridines, several cross-coupling strategies are employed:

Nickel-Catalyzed Cross-Electrophile Coupling: This method involves the coupling of two different electrophiles, such as a 2-chloropyridine (B119429) with an alkyl bromide. nih.govthieme-connect.comwisc.edu This approach avoids the need to pre-form organometallic reagents. thieme-connect.com

Suzuki-Miyaura Coupling: While challenging due to the difficulty in preparing and handling 2-pyridylboronic acid esters, the Suzuki-Miyaura reaction remains a key method. nih.govthieme-connect.com A B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts has been shown to be effective for producing 2-alkylpyridines. organic-chemistry.org

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another viable option for coupling 2-halopyridines with alkyl partners. organic-chemistry.org

Coupling with Grignard Reagents: The iron- or nickel-catalyzed coupling of 2-halopyridines with alkyl Grignard reagents is a well-established and general approach to 2-alkylated pyridines. nih.govthieme-connect.com

Exploration of Alternative Synthetic Routes

Research continues to uncover novel synthetic pathways to alkylated pyridines. One such method is the direct C(sp³)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates, which proceeds without a base or transition metal catalyst. beilstein-journals.org Another strategy involves an alkylation/double decarboxylation sequence starting from pyridyl malonate esters. researchgate.net Additionally, the direct hydrosilylation of vinylpyridine followed by further functionalization presents another potential, albeit multi-step, route. uit.noresearchgate.net Classical methods like the Guareschi-Thorpe condensation and the Hantzsch pyridine synthesis also provide foundational routes to substituted pyridines that can be adapted. beilstein-journals.org

Regioselective Synthesis and Isomer Control

Controlling the position of alkylation on the pyridine ring is a critical aspect of its synthesis. The inherent electronic properties of pyridine favor nucleophilic attack at the C2 and C4 positions.

Strategies to control regioselectivity include:

Strategies for C2-Alkylation Selectivity

The selective functionalization of the pyridine ring at the C2 position is a pivotal step in the synthesis of this compound. A variety of methods have been developed to achieve this, ranging from transition-metal-free approaches to catalysis involving nickel and rhodium complexes.

One prominent transition-metal-free strategy involves the regiodivergent alkylation of pyridines using 1,1-diborylalkanes as the alkyl source. thieme-connect.comchemistryviews.org In this method, the selectivity between the C2 and C4 positions is controlled by the choice of an alkyllithium activator. Specifically, the use of sec-butyllithium (B1581126) (s-BuLi) in a tetrahydrofuran (B95107) (THF)/toluene (B28343) solvent mixture directs the alkylation preferentially to the C2 position. thieme-connect.comchemistryviews.org

Transition-metal catalysis offers another powerful avenue for C2-alkylation. Nickel-catalyzed systems, in particular, have shown high efficiency and selectivity. A method utilizing a bifunctional N-heterocyclic carbene (NHC) ligand with a nickel catalyst enables the C2-alkylation of a broad range of pyridines with unactivated alkenes, demonstrating high selectivity even when the C6 position is unblocked. acs.org Further advancements include enantioselective C2-H alkylation using a chiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalyst, which is effective for various substituted pyridines. acs.orgbeilstein-journals.org

Rhodium(I)-catalyzed ortho-alkylation has also been successfully applied to pyridines. nih.gov These reactions require a substituent at the ortho-position of the pyridine ring to proceed efficiently, which is consistent with the formation of a rhodium-carbene intermediate. nih.govacs.org

Furthermore, classical approaches often utilize pyridine N-oxides as precursors. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, yields 2-substituted pyridines. organic-chemistry.org In a more recent development, in situ generated titanacyclopropanes have been shown to react preferentially with pyridine N-oxides to achieve regioselective C2-H alkylation. organic-chemistry.org

Comparative Analysis of Regioselective Methodologies

The regioselectivity of pyridine alkylation is a critical aspect of its synthesis, with different methods favoring either the C2 or C4 position. A comparative analysis highlights the factors that govern this selectivity.

The transition-metal-free method using 1,1-diborylalkanes provides a stark example of reagent-controlled regioselectivity. While sec-butyllithium (s-BuLi) promotes C2-alkylation, switching the activator to methyllithium (B1224462) (MeLi) in dimethoxyethane (DME) redirects the reaction to the C4 position. thieme-connect.comchemistryviews.org This divergence is attributed to the different aggregation states of the alkyllithium reagents. chemistryviews.org

In contrast, other methods are designed for explicit C4-selectivity, often by employing a blocking group strategy. A maleate-derived blocking group attached to the pyridine nitrogen can direct Minisci-type decarboxylative alkylation exclusively to the C4 position. acs.org Similarly, mechanochemical activation of magnesium metal facilitates a direct C-4-H alkylation of pyridines with alkyl halides, showing excellent regioselectivity. organic-chemistry.org Electroreductive methods assisted by chlorotrimethylsilane (B32843) have also been developed for highly selective C4-alkylation. chemrxiv.org

The table below provides a comparative overview of different regioselective alkylation methodologies for pyridine.

| Methodology | Target Position | Key Reagents/Catalyst | Conditions | Typical Yields | Ref. |

| Diborylalkane Alkylation | C2 | 1,1-diborylalkane, s-BuLi | THF/Toluene, 80 °C | Good | thieme-connect.comchemistryviews.org |

| Diborylalkane Alkylation | C4 | 1,1-diborylalkane, MeLi | 1,2-DME, 80 °C | Moderate to Good | thieme-connect.comchemistryviews.org |

| Ni-Catalyzed C-H Alkylation | C2 | NHC-Ni Catalyst, Alkene | Mild Conditions | Up to 99% | acs.org |

| Rh-Catalyzed C-H Alkylation | C2 | Rh(I)-phosphine catalyst, Alkene | High Concentration (0.8 M) | Good | nih.gov |

| Minisci with Blocking Group | C4 | Maleate-derived blocking group | Acid-free Minisci conditions | Moderate to Good | acs.orgchemistryviews.org |

| Mechanochemical Alkylation | C4 | Activated Magnesium, Alkyl Halide | Ball-milling | Good | organic-chemistry.org |

| Electroreductive Alkylation | C4 | Alkyl Bromide, Chlorotrimethylsilane | Electroreductive conditions | Good | chemrxiv.org |

Precursor Synthesis and Derivatization Approaches

The synthesis of this compound relies on the availability of suitable precursors. The foundational precursor is often pyridine itself, which can be synthesized through various classical methods, most of which involve the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.org

For many C2-alkylation strategies, pyridine is first converted into a more reactive derivative. Pyridine N-oxide is a common and versatile intermediate. It can be prepared and subsequently reacted with nucleophiles like Grignard reagents to introduce an alkyl group at the C2 position. organic-chemistry.org Another approach involves the preparation of 2-halopyridines, which can then undergo cross-coupling reactions. For instance, purple light can promote the radical coupling of 2-bromopyridines with Grignard reagents without a transition metal catalyst. organic-chemistry.org

The direct synthesis of alkylpyridines from non-heterocyclic precursors is also possible. For example, the formation of 2-pentylpyridine (B1580524) has been shown to occur from the reaction of 2,4-decadienal with an ammonia source, such as ammonium hydroxide, particularly under basic conditions (pH 9). researchgate.net This suggests a potential pathway for this compound synthesis from corresponding aldehyde and ammonia precursors.

Derivatization can also refer to the formation of pyridinium (B92312) salts. N-hexylpyridinium salts, for instance, can be synthesized by reacting pyridine with n-hexylbromide. uit.noresearchgate.net While these are quaternary salts, the principles of N-alkylation are relevant to the broader chemistry of pyridine derivatization.

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Mechanistic studies have provided significant insights into how regioselectivity is achieved.

In the regiodivergent alkylation using 1,1-diborylalkanes, detailed mechanistic investigations combining DFT calculations and isotopic labeling have been conducted. thieme-connect.com These studies revealed that the regioselectivity is dictated by the structural dynamics of the alkyllithium clusters formed from the activator. chemistryviews.org Methyllithium tends to form tetrameric clusters that favor C4-alkylation, whereas sec-butyllithium forms dimeric clusters that promote C2-alkylation. chemistryviews.org The Lewis basic nitrogen atom of the pyridine plays a key role in coordinating the lithium ion, guiding the subsequent reaction. thieme-connect.com

For transition-metal-catalyzed reactions, the mechanisms involve C-H bond activation. In the Rh(I)-catalyzed ortho-alkylation, kinetic analysis supports a mechanism where the pyridine first coordinates to the rhodium catalyst. nih.govacs.org This is followed by an intramolecular C-H activation step, which leads to a rhodium-hydride intermediate that ultimately tautomerizes to a rhodium-carbene complex, facilitating the alkylation. nih.govacs.org Steric hindrance from an existing ortho-substituent is believed to favor the formation of the C-bound rhodium complex over the N-bound one. acs.org

In the case of Ni-catalyzed C2-alkylation, mechanistic studies suggest that a bifunctional NHC–Ni–Al–pyridine complex is responsible for the high site selectivity. acs.org It is proposed that reductive elimination may be the rate-determining step in this catalytic cycle. acs.org Kinetic isotope effect experiments in related rare-earth metal-catalyzed ortho-alkylations have suggested that the C-H bond activation step could be rate-limiting. beilstein-journals.org

Advanced Chemical Reactivity Studies of 2 Hexylpyridine

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-hexylpyridine is markedly different from that of benzene (B151609), a distinction primarily driven by the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the electron density of the aromatic ring, making the molecule generally resistant to electrophilic aromatic substitution (SEAr). gcwgandhinagar.com The nitrogen atom's electron-withdrawing inductive effect reduces the nucleophilicity of the ring carbons, deactivating them towards attack by electrophiles. gcwgandhinagar.comiust.ac.ir Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atom is protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring to electrophilic attack. iust.ac.ir

To overcome this inherent lack of reactivity, the pyridine ring can be activated. A common strategy involves the formation of a pyridine-N-oxide by treating the pyridine with oxidizing agents like peracids or hydrogen peroxide. bhu.ac.in In the N-oxide, the oxygen atom can donate electrons into the ring via resonance, increasing the electron density, particularly at the C-2 and C-4 positions, thereby facilitating electrophilic substitution at these sites. gcwgandhinagar.combhu.ac.in

In stark contrast to its behavior with electrophiles, the pyridine ring is highly susceptible to nucleophilic substitution (SNAr), reacting more readily than benzene. gcwgandhinagar.com The electron deficiency is most pronounced at the α (C-2/C-6) and γ (C-4) positions, making them the preferred sites for nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, accounts for this enhanced reactivity. gcwgandhinagar.com

A classic example of nucleophilic substitution in pyridines is the Chichibabin (or Tschitschibabin) reaction, where treatment with sodium amide (NaNH₂) in an inert solvent like toluene (B28343) leads to amination, typically at the C-2 position, to form 2-aminopyridine. bhu.ac.in For 2-alkylpyridines, more vigorous conditions may be needed as the amide base can first abstract a proton from the alkyl side-chain. iust.ac.ir Another notable reaction is the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with reagents like Morita–Baylis–Hillman (MBH) carbonates. This process can proceed through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.orgresearchgate.net

Oxidation and Reduction Pathways

The oxidation of this compound can occur at either the pyridine ring's nitrogen atom or the hexyl side chain, depending on the reaction conditions. Oxidation with peracids or a mixture of hydrogen peroxide and acetic acid typically yields the corresponding this compound-N-oxide. bhu.ac.in This transformation is significant as it alters the ring's reactivity, particularly towards electrophilic substitution.

Alternatively, the alkyl side chain can be oxidized. For instance, the oxidation of various alkylpyridines to pyridine carboxylic acids can be achieved using nitric acid at elevated temperatures and pressures. google.com This process is used industrially to produce valuable compounds like nicotinic acid from other alkylated pyridines. google.com The oxidation of the benzylic position of similar compounds can also be achieved using molecular oxygen in the presence of metal catalysts. researchgate.net

The reduction of the pyridine ring can lead to different products, such as piperidine, depending on the choice of reducing agent. bhu.ac.in The stability of the this compound moiety is evident in reactions of more complex molecules; for example, studies on the reduction of 2,5-Dibromo-3-(6′-hexylpyridine-2′-yl)thiophene show that the pyridine ring can remain intact under specific electrochemical reduction conditions. researchgate.net

Investigation of Acid-Base Properties

The basicity of this compound is a fundamental chemical property, quantified by its ionization constant (pKBH+), which is the pKa of its conjugate acid. Experimental determination of this value has been the subject of several studies. One investigation reported a pKBH+ value of 6.07 ± 0.7 based on potentiometric titration and an extrapolated value of 6.11 . tandfonline.com Another study, using a spectrophotometric method, determined the pKBH+ to be 5.94 ± 0.05 at 25°C. akjournals.com These values indicate that this compound is a moderately weak base.

| Method | pKBH+ Value | Source |

|---|---|---|

| Potentiometric Titration | 6.07 ± 0.7 | tandfonline.com |

| Extrapolation | 6.11 | tandfonline.com |

| Spectrophotometry | 5.94 ± 0.05 | akjournals.com |

The presence of the hexyl group at the C-2 position has a discernible effect on the basicity of the pyridine nitrogen. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. libretexts.org This enhanced electron density makes the lone pair of electrons on the nitrogen more available to accept a proton, thus increasing the compound's basicity compared to unsubstituted pyridine. researchgate.net

Studies on homologous series of alkyl-substituted heterocycles have shown that, generally, basicity increases with the length of the alkyl chain. researchgate.net Therefore, the hexyl group in this compound serves to enhance its basicity relative to pyridine and lower 2-alkylpyridines. This inductive effect makes the nitrogen in alkylamines more electron-rich than in ammonia (B1221849), rendering them more basic. libretexts.org

Determination of Ionization Constants (pKBH+)

Radical Reactions Involving this compound

Beyond ionic reactions, this compound can participate in radical reactions. A prominent example of a radical reaction applicable to pyridines is the Minisci reaction. wikipedia.org This reaction facilitates the alkylation of electron-deficient heterocycles through a nucleophilic radical substitution mechanism. wikipedia.org Under acidic conditions, which protonate the pyridine nitrogen, a carbon-centered radical (generated, for example, from the oxidative decarboxylation of a carboxylic acid) attacks the electron-deficient ring, typically at the C-2 or C-4 position. wikipedia.org This method provides a powerful tool for C-H functionalization, bypassing the limitations of traditional Friedel-Crafts alkylation which is ineffective for pyridines. wikipedia.org

Other radical processes can involve the side chain. For example, the principles of the Barton decarboxylation, which proceeds via a radical chain mechanism involving a thiohydroxamate ester, could be applied to derivatives of this compound to generate radicals at the alkyl chain. libretexts.org Radical reactions are initiated by agents like AIBN or peroxides and propagated by species such as tributyltin hydride (Bu₃SnH). libretexts.orglibretexts.org

Computational Chemistry Approaches to Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. walshmedicalmedia.comopenaccessjournals.com By using computer simulations to solve the complex equations of quantum mechanics, researchers can calculate molecular structures, properties, and interaction energies. walshmedicalmedia.comopenaccessjournals.com

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to these studies, allowing for the modeling of molecular systems with increasing accuracy. nsps.org.ng These computational approaches provide insights into reaction mechanisms and the electronic structure of molecules. openaccessjournals.com For instance, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to explain reactivity in terms of electrophilicity and nucleophilicity. nsps.org.ngscirp.org

Density Functional Theory (DFT) Studies for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the properties and reactivity of molecular systems. americanelements.comnih.gov DFT methods are based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density (ρ). ereztech.com This approach is computationally less intensive than other high-level quantum mechanical methods, allowing for the study of complex chemical reactions while maintaining a high degree of accuracy. nih.govereztech.com

DFT calculations can provide detailed insights into reaction mechanisms, including the geometries of reactants, transition states, and products, as well as their corresponding energies. americanelements.comnih.gov By mapping the potential energy surface of a reaction, researchers can determine activation barriers and reaction pathways, offering a comprehensive understanding of the reaction's feasibility and kinetics. ereztech.comwikipedia.org Various properties accessible through DFT, such as geometries, energies, and spectroscopic parameters, can complement experimental findings or explore new chemical territories. americanelements.comnih.gov

While specific DFT studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the principles of DFT are widely applied to similar heterocyclic systems. fishersci.nl For instance, DFT has been used to study the vibrational spectra of substituted pyridines and to investigate cycloaddition reactions in various heterocyclic compounds. ereztech.comfishersci.nl Such studies demonstrate the capability of DFT to elucidate complex reaction pathways, a potential that is fully applicable to this compound.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) is a powerful descriptor for predicting and understanding the reactive behavior of molecules. fishersci.no It is calculated using density functional theory and provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. fishersci.nofishersci.ca This analysis is crucial for studying biological identification processes and predicting sites for electrophilic and nucleophilic attack. fishersci.nonih.gov

The MESP map uses a color spectrum to denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential regions, which are attractive to nucleophiles. Green areas signify neutral or zero potential. fishersci.no The topology of the MESP, including the location and values of potential minima (Vmin), can be quantitatively correlated with molecular properties and reactivity. mekongchem.comuni.lu

For this compound, an MESP analysis would predict the most reactive parts of the molecule. The nitrogen atom in the pyridine ring, with its lone pair of electrons, would be characterized by a region of strong negative electrostatic potential (red), making it a primary site for electrophilic attack and hydrogen bonding. uni.lu Conversely, the hydrogen atoms of the pyridine ring and the alkyl chain would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This type of analysis provides a robust, predictive framework for understanding the chemical interactions of this compound without the need for empirical parameters. fishersci.ca

Non-Covalent Interactions and Electron Density Analysis

The study of non-covalent interactions (NCIs) is essential for understanding many chemical and biological phenomena, as these interactions govern the three-dimensional structure and stability of molecular complexes. wikipedia.org NCI analysis, often based on the electron density (ρ) and its derivatives like the reduced density gradient (RDG), allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. fishersci.sefishersci.com

The NCI method identifies regions of low electron density and low RDG, which are signatures of non-covalent interactions. fishersci.se By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ2), different types of interactions can be distinguished. fishersci.com This approach provides a detailed picture of all non-covalent interactions within a system. fishersci.se

In the context of this compound, NCI analysis would be instrumental in understanding its interactions in various environments. For example, in a dimer of this compound, one would expect to find van der Waals interactions between the hexyl chains and potential C-H···π interactions involving the pyridine rings. Furthermore, the interaction of this compound with other molecules, such as solvents or reactants, would be mediated by a combination of these weak forces. Analyzing the electron density provides fundamental information about the strength and nature of these bonds. fishersci.se While experimental electron density maps can reveal NCIs in complex systems, computational methods like NCI-RDG offer a powerful way to probe these interactions in detail. wikipedia.orgfishersci.se

Chemical Reactivity in Solution and Microfluidic Systems

The chemical reactivity of this compound in solution has been demonstrated, particularly in the field of solvent extraction. Studies have shown its effectiveness in extracting various metal ions from aqueous solutions. For instance, this compound dissolved in benzene can efficiently extract gold from acidic chloride, nitrate, and sulfate (B86663) media. wikipedia.org The extraction mechanism involves the formation of complexes with the metal ion. In the case of iron(III) extraction from hydrochloric acid solutions, this compound is believed to form a mixture of 1:1 and 1:2 complexes, resulting in the extraction of negatively charged species like FeCl₅²⁻. nih.gov Similarly, it has been used for the extraction of mercury(II) from mineral acid solutions, where the presence of thiocyanate (B1210189) ions significantly enhances the extraction efficiency. americanelements.com It has also been investigated for the extraction and preconcentration of selenium from nitric acid solutions containing iodide. nih.gov

| Metal Ion | Aqueous Medium | Organic Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Gold(III) | HCl, HNO₃, H₂SO₄ | Benzene | Efficient and reversible extraction from moderate acid concentrations. | wikipedia.org |

| Iron(III) | HCl | Benzene | Formation of 1:1 and 1:2 complexes; extraction of FeCl₅²⁻ species suggested. | nih.gov |

| Mercury(II) | Mineral Acids | Benzene | High extraction coefficients, especially with thiocyanate ions. | americanelements.com |

| Selenium | Nitric Acid with Iodide | Benzene, Xylene, etc. | Effective for preconcentration of trace selenium for analysis. | nih.gov |

The realm of microfluidics offers advanced platforms for conducting chemical reactions with precise control over parameters like mixing and temperature. chemspider.com While specific studies on the reactivity of this compound within microfluidic systems are not widely reported, the principles are applicable. Microfluidic reactors can enhance reaction rates and yields, and the laminar flow characteristics can be exploited for fabricating materials. chemspider.comuni.lu For example, systems involving related pyridinium compounds, such as poly(vinyl‐N‐hexylpyridinium), have been used to derivatize polymer surfaces in microfluidic devices for antifouling applications. wmo.int The integration of ion-selective membranes in microfluidic chips allows for functions like reactive mixing and molecular separation, which could be applied to reactions involving this compound. nih.gov

Catalytic Applications and Coordination Chemistry of 2 Hexylpyridine

2-Hexylpyridine as a Ligand in Transition Metal Complexes

This compound functions as a ligand, binding to metal centers to form coordination complexes that can act as catalysts or catalyst precursors. wikipedia.org The properties of these complexes are dictated by the nature of the metal, the co-ligands, and the specific characteristics of the this compound ligand itself.

The synthesis of transition metal complexes involving alkylpyridine ligands like this compound generally follows established coordination chemistry protocols. A common method involves the reaction of a metal salt with the ligand in a suitable solvent. jocpr.com For instance, complexes of the type [Rh(CO)₂ClL], where L is a substituted pyridine (B92270), are synthesized by reacting the dimeric precursor [(CO)₂Rh(μ-Cl)₂Rh(CO)₂] with two equivalents of the pyridine ligand. core.ac.uk Similarly, complexes with metals such as copper(II), nickel(II), and cobalt(II) can be prepared by reacting the corresponding metal perchlorate (B79767) or chloride salts with the aminophosphonate derivatives of pyridine in a 1:2 metal-to-ligand molar ratio. sciendo.comekb.eg The resulting complexes are then isolated as precipitates and can be purified by recrystallization. jocpr.comekb.eg

Characterization of these complexes is crucial to establish their stoichiometry and structure. Elemental analysis is used to determine the metal-to-ligand ratio. jocpr.comsciendo.com Magnetic moment measurements can suggest the geometry of the complex, such as an octahedral arrangement for certain Fe(II), Mn(II), and Cu(II) complexes. jocpr.com

The this compound ligand can significantly influence the efficacy of a metal catalyst through both electronic and steric effects. The hexyl group, being an alkyl chain, is electron-donating. This increases the electron density on the pyridine nitrogen, enhancing its basicity and its ability to donate electron density to the metal center. This increased nucleophilicity at the metal center can improve catalytic activity. For example, in the carbonylation of methanol (B129727) catalyzed by rhodium(I) complexes, increasing the nucleophilicity of the rhodium center is known to enhance the rate of the key oxidative addition step. core.ac.uk

Steric hindrance from the 2-hexyl group is another critical factor. The bulky group near the coordination site can influence the coordination geometry and the accessibility of substrates to the catalytic center, which can in turn affect both the activity and selectivity of the catalyst. nih.gov In some cases, steric bulk is essential for achieving high selectivity in catalytic reactions.

This compound typically acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. wikipedia.org This coordination can be confirmed using various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In the IR spectra of metal-pyridine complexes, the coordination of the pyridine nitrogen to the metal is evidenced by shifts in the characteristic vibrational bands of the pyridine ring. For example, the C=N aromatic ring stretching frequency, typically around 1595 cm⁻¹, shifts to higher frequencies upon complexation. sciendo.com In complexes containing other coordinating groups, such as aminophosphonate derivatives, the coordination of the phosphoryl oxygen (P=O) is confirmed by a shift of its stretching frequency to lower wavenumbers. sciendo.com

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination, the signals of the pyridine ring protons experience a downfield shift due to the donation of electron density from the nitrogen to the metal, which deshields the adjacent protons. core.ac.ukorientjchem.org For example, in rhodium(I) carbonyl complexes with substituted pyridines, the proton ortho to the nitrogen (H1) appears as a doublet at δ 8.28–8.96 ppm. core.ac.uk Similarly, significant shifts in the ¹³C NMR spectrum confirm the coordination of the ligand to the metal center. redalyc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for complete assignment of proton and carbon signals and to further elucidate the complex's structure. redalyc.org

| Technique | Observation | Implication |

| Infrared (IR) Spectroscopy | Shift of C=N stretching band to higher frequency. sciendo.com | Coordination of pyridine nitrogen to the metal center. |

| ¹H NMR Spectroscopy | Downfield shift of pyridine ring proton signals. core.ac.ukorientjchem.org | Deshielding of protons due to electron donation from N to metal. |

| ¹³C NMR Spectroscopy | Significant shifts in carbon signals upon complexation. redalyc.org | Confirmation of metal-ligand bond formation. |

| Elemental Analysis | Determines the ratio of elements. | Establishes the stoichiometry of the complex. sciendo.com |

| Magnetic Susceptibility | Measures magnetic properties. | Provides information on the coordination geometry (e.g., octahedral). jocpr.com |

Influence of this compound as a Ligand on Catalytic Activity

Homogeneous Catalysis with this compound Derivatives

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern organic synthesis. rsc.orgsenecalearning.com Complexes containing 2-alkylpyridine ligands are employed in a variety of these catalytic processes, particularly in the functionalization of C-H bonds and other cross-coupling reactions. nih.gov

Transition-metal catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org 2-Alkylpyridines, including this compound, are often used as substrates in these transformations, particularly in C-H activation and functionalization reactions.

Rare-earth metal catalysts have shown efficacy in such reactions. For instance, a cationic half-sandwich yttrium complex catalyzes the regioselective benzylic C–H alumination of 2-alkylpyridines. The resulting organoaluminum species can then be used in subsequent copper- or palladium-catalyzed cross-coupling reactions to form more complex α-allylated, α-benzylated, or α-arylated 2-alkylpyridine derivatives. acs.org In another example, minor amounts of this compound were formed during the C-C coupling of pyridine derivatives catalyzed by a dimethyl rare-earth metal complex, highlighting the role of these catalysts in forming alkylated pyridines. researchgate.net

Palladium and rhodium catalysts are also widely used. Palladium-catalyzed ortho-alkylation of pyridine N-oxides with alkyl bromides can produce 2-alkylpyridine derivatives. nih.govbeilstein-journals.org Furthermore, heterobimetallic Rh-Al catalysts have been developed for the selective C2-monoalkylation of pyridines with alkenes. beilstein-journals.org These methods provide atom-economical routes to valuable functionalized pyridine compounds.

Achieving stereoselectivity, the preferential formation of one stereoisomer over others, is a major goal in modern catalysis. While pyridine-based chiral ligands are common, examples involving simple 2-alkylpyridines are more specialized.

Recent research has demonstrated the utility of 2-alkylpyridines in stereoselective reactions. A notable example is the silver-catalyzed site- and stereoselective intramolecular amination of electron-deficient 2-alkylpyridines. rsc.org This method allows for the formation of chiral nitrogen-containing heterocycles with good yields and diastereoselectivity. The success of the reaction depends on factors like the electronic nature of the pyridine ring and the substitution pattern. rsc.org

In another advancement, iridium catalysts have been used for the enantioselective borylation of the β-C(sp³)–H bonds of 2-alkylpyridines. nih.gov Although initial studies with certain phosphoramidite (B1245037) ligands resulted in low enantioselectivity, subsequent work with phosphite (B83602) ligands containing chiral BINOL moieties showed improved performance, demonstrating the potential for creating chiral organoboron compounds from 2-alkylpyridine precursors. nih.gov These examples underscore the emerging role of 2-alkylpyridine substrates in the challenging field of stereoselective C-H functionalization.

Applications in Organic Transformations

Heterogeneous Catalysis Involving this compound

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of the chemical industry, contributing to approximately 35% of the world's GDP and featuring in the production of 90% of chemicals by volume. wikipedia.org This type of catalysis typically involves solid catalysts and gas or liquid phase reactants, with reactions occurring at the catalyst's surface. hidenanalytical.com The efficiency of these processes hinges on the catalyst's surface area and porosity, which dictate the number of available active sites for chemical reactions. numberanalytics.com

Design of this compound-Modified Catalytic Materials

The design of effective heterogeneous catalysts is a complex process that involves creating materials with specific properties to enhance reaction rates and selectivity. researchgate.net The development of multifunctional catalysts is crucial for controlling substrate activation and product selectivity, a goal often hindered by a limited understanding of the active sites' precise roles and the chemistry between the catalyst and substrate. rsc.org Innovations in catalyst design are moving beyond traditional methods to include more sophisticated strategies. uib.notopsoe.com

In the context of this compound, its derivatives can be incorporated into catalytic systems. For instance, pegylated metal phthalocyanines, when pyrolyzed, release metal atoms that form nanoparticles within a porous carbon matrix. The size of these nanoparticles can be influenced by the length of the polyethylene (B3416737) glycol (PEG) chains attached to the phthalocyanine. These materials have shown catalytic activity in reactions like cyclohexene (B86901) oxidation and p-nitrophenol reduction. ua.edu High-entropy materials, which have complex compositions and structures, also offer new avenues for designing novel catalysts. nih.gov

Surface Interactions and Active Site Characterization

The foundation of heterogeneous catalysis lies in the adsorption of reactant molecules onto the catalyst's surface. wikipedia.org The strength and nature of this interaction, governed by surface chemistry, are critical for catalytic activity. numberanalytics.com High surface energy can lead to stronger interactions and enhanced catalytic performance. numberanalytics.com

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are valuable tools for studying these surface interactions and understanding the electronic structure of catalytic materials. numberanalytics.com For example, in studies of ruthenium catalysts, hydrophobic interactions have been found to determine the orientation of the catalyst in its reactive state. acs.org Characterizing the active sites and the microenvironment around them is essential for developing catalysts with improved activity and selectivity. rsc.org The interaction between a catalyst's active components and its support material is also a key area of study, particularly in the preparation of supported catalysts. researchgate.net

Electrocatalysis and Photocatalysis

Electrocatalysis and photocatalysis are pivotal technologies for addressing energy and environmental challenges. frontiersin.org They can drive various chemical reactions, such as hydrogen generation and CO2 reduction, using electrical energy or light. frontiersin.org The primary challenge in this field is the development of low-cost, highly efficient catalysts. frontiersin.org

This compound in CO2 Reduction

The electrochemical reduction of carbon dioxide (CO2) into valuable chemicals is a promising strategy for mitigating climate change and storing renewable energy. mdpi.com This process often requires significant energy input due to the stability of the CO2 molecule. mdpi.com Pyridine and its derivatives have been investigated as catalysts for CO2 reduction. The catalytic cycle can involve the pyridinium (B92312) species, where substituted pyridines can influence the reaction's efficiency. osti.gov For example, the ratio of the rate constant for the reaction with CO2 to the rate constant for hydrogen evolution can indicate the catalyst's effectiveness, with a higher ratio suggesting a greater yield of reduced CO2 products. osti.gov

Manganese complexes with polypyridyl ligands, which can include derivatives of pyridine, have been studied as electrocatalysts for CO2 reduction. frontiersin.org The ligand's structure can influence the catalyst's redox properties and its ability to activate CO2. frontiersin.org Similarly, N-decorated carbon nanotubes, featuring pyridinic nitrogen sites, have been explored as metal-free electrocatalysts for the selective conversion of CO2 to carbon monoxide (CO). mdpi.com

Photoelectrochemical Applications

Photoelectrochemical cells (PECs) offer a method for directly converting solar energy into chemical energy, for instance, by splitting water into hydrogen and oxygen. nih.gov The efficiency of these cells depends on the semiconductor materials used as photoelectrodes. mpie.de

While direct examples of this compound in photoelectrochemical applications are not prevalent in the provided context, related pyridine derivatives have been utilized. For instance, a silane-derivatized catalyst, Ru(bda)(L)2, where L is 4-(6-(triethoxysilyl)hexyl)pyridine, has been developed for photoelectrochemical water oxidation. researchgate.netacs.orgosti.gov This catalyst can be stabilized on metal oxide electrode surfaces and has shown high efficiency in producing oxygen when integrated into a photoanode. researchgate.netacs.orgosti.gov The stability of such molecular assemblies on electrode surfaces is a critical factor for long-term performance. acs.org

Ion-Exchange and Solvent Extraction Applications

Ion-exchange and solvent extraction are important separation techniques with a wide range of applications. taylorfrancis.comroutledge.com The principles of supramolecular chemistry, which involve noncovalent interactions between molecules, are fundamental to understanding and improving these processes. pageplace.de

This compound has been demonstrated as an effective and selective reagent for the solvent extraction of gold from acidic media. tandfonline.com When dissolved in benzene (B151609), it can efficiently extract gold from chloride, nitrate, and sulfate (B86663) solutions. tandfonline.com The extraction process is reversible, and the presence of common ions like ferric iron does not interfere. tandfonline.com

Mechanism of Extraction and Complex Composition

The mechanism by which this compound extracts metal ions like gold(III) involves the formation of a coordination complex that is soluble in the organic phase. The process is generally understood to be an ion-pair extraction mechanism. akjournals.com In acidic solutions, the pyridine nitrogen atom of this compound is protonated, forming a pyridinium cation (HPy⁺). This cation can then form an ion pair with the anionic metal complex present in the aqueous phase, such as the tetrachloroaurate(III) ion, [AuCl₄]⁻.

The extraction equilibrium can be generally represented as:

n(HPy)org + H⁺aq + AuX₄⁻aq ⇌ [(HPy)n HAuX₄]org

where 'org' denotes the organic phase and 'aq' denotes the aqueous phase, and X represents an anion like Cl⁻.

Studies have investigated the stoichiometry of the extracted complex by analyzing the distribution coefficient of Au(III) as a function of the this compound concentration. tandfonline.com Log-log plots of the distribution coefficient versus the extractant concentration for extraction from hydrochloric, nitric, and sulfuric acid solutions show linear relationships. tandfonline.com The slopes of these lines indicate the number of this compound molecules involved in the extracted complex. For Au(III), the results show that the slope, 'n', is 2. tandfonline.com This suggests that the extracted species is a doubly solvated ion pair. tandfonline.com The proposed composition of the extracted complex in the organic phase is therefore [(HPy)₂ HAuX₄]. tandfonline.com This indicates that two molecules of this compound are associated with each molecule of the gold acid complex.

In the case of iron(III) extraction from hydrochloric acid, a similar investigation showed that the distribution coefficient is dependent on the square of the this compound concentration, also suggesting the formation of complexes involving two extractant molecules. ebi.ac.uk

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70797 |

| Gold(III) chloride | 27591 |

| Benzene | 241 |

| Hydrochloric acid | 313 |

| Nitric acid | 944 |

| Sulfuric acid | 1118 |

| Xylene | 7237 |

Materials Science Applications and Advanced Materials Research

2-Hexylpyridine in the Development of Advanced Materials

The distinct amphiphilic nature of this compound makes it a valuable building block in the creation of advanced materials. Researchers are exploring its potential in the synthesis of liquid crystals and polymers. myskinrecipes.com The inductive effect of the hexyl chain on the pyridine (B92270) ring influences its electron-donor properties, which can be tailored for specific applications. tandfonline.com This modulation of electronic properties is a key factor in the design of novel materials with desired functionalities. Pyridine derivatives, in general, are significant in the development of new materials, including those used in metal-organic frameworks and as components in solar cells. researchgate.net

Polymer and Copolymer Synthesis involving this compound Moieties

The incorporation of this compound moieties into polymer chains allows for the synthesis of materials with unique and controllable properties. Copolymers, which are polymers derived from two or more different monomeric units, can be created using various polymerization techniques such as addition or condensation polymerization. moldie.net The specific arrangement of these monomers along the polymer chain—be it alternating, random, block, or graft—imparts distinct chemical and physical characteristics to the resulting material. moldie.net

Conducting Polymers and Oligomers

Soluble π-conjugated polymers, such as poly(6-hexylpyridine-2,5-diyl), have been synthesized and shown to possess n-type conducting properties. acs.org These materials are of interest for their potential use in electronic applications. Research has also been conducted on the electrochemical properties of polymers with N-hexylpyridyl moieties in their conjugated backbone. capes.gov.br For instance, poly(2-ethynyl-N-hexylpyridinium bromide) and poly(2-ethynyl-N-hexylpyridinium iodide) have been synthesized and characterized, demonstrating photoluminescence at specific wavelengths. capes.gov.br The study of polypyridine derivatives is crucial for understanding the structure-property relationships in this class of electronic and photonic materials. researchgate.net

Structure-Property Relationships in Poly(hexylpyridine) Derivatives

The relationship between the structure of poly(hexylpyridine) derivatives and their resulting properties is a significant area of investigation. The position of the nitrogen atom in the pyridine ring and the nature of the substituents can influence the material's electronic and physical characteristics. For example, in pyridine-containing triphenyl benzene (B151609) electron-transport materials, the position of the nitrogen atom affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn impacts electron-injection and hole-blocking properties in devices like OLEDs. researchgate.net The regiochemistry of the polymer, such as the head-to-tail arrangement in poly(6-hexylpyridine), also plays a critical role in defining its properties. scispace.com

Liquid Crystals and Self-Assembling Systems

The amphiphilic character of molecules like this compound makes them candidates for the formation of liquid crystals and other self-assembling systems. myskinrecipes.com Self-assembly is a process where components spontaneously organize into ordered structures. researchgate.net In the context of liquid crystals, this can lead to various phases, such as nematic, smectic, and columnar phases, each with unique optical and physical properties. mdpi.com The development of low-density liquid crystal phases can be achieved through the directed self-assembly of functionalized particles, offering potential applications in photonics and filtration. aps.org Research into host-guest systems in liquid crystals has shown that it's possible to achieve specific functionalities, like narrowband emission, by doping a liquid crystalline host with a guest molecule. rsc.org

Membrane Science and Separations

In membrane science, this compound has been investigated for its role in extraction and separation processes. It can act as a "liquid anion exchanger," demonstrating selectivity for certain ions. tandfonline.com Specifically, it has been shown to be a selective extraction reagent for gold from various acidic solutions. tandfonline.com The use of pyridine derivatives extends to other separation applications as well. For instance, 4-(5-nonyl)pyridine (B1580862) has been used for the extraction and separation of chromium(VI). acs.org The development of advanced membranes, including those for gas separation and nanofiltration, often involves the incorporation of specific functional groups to enhance performance. szekelygroup.comeccsel.eu

Functional Materials for Specific Applications

The unique properties of this compound and its derivatives have led to their use in a variety of functional materials. In the field of organic electronics, pyridine-based materials are investigated for their charge-transporting capabilities in devices like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electron-transporting properties of materials containing pyridine moieties are crucial for the efficiency of these devices. researchgate.net Furthermore, N-hexylpyridinium-based ionic liquids have been used in the synthesis of thermoresponsive polymers for potential biomedical applications and as dispersing solvents for materials like microcrystalline cellulose. upd.edu.phresearchgate.net The ability of this compound to act as a liquid anion exchanger has also been utilized in the selective extraction of metals like gold. tandfonline.com

Biological Interactions and Medicinal Chemistry Research

2-Hexylpyridine as a Building Block for Pharmaceutical Compounds

This compound serves as a crucial intermediate and building block in the synthesis of a variety of compounds for the pharmaceutical and agrochemical industries. myskinrecipes.comguidechem.comfishersci.ptlookchem.com Its chemical structure, featuring a pyridine (B92270) ring substituted with a hexyl group, allows for its use in creating more complex molecules with specific biological activities. myskinrecipes.com The pyridine nucleus is a common scaffold in drug design, and its derivatives are known for a wide range of therapeutic properties. mdpi.comnih.gov

The synthesis of pharmaceutical agents often involves the use of such "building blocks," which are organic molecules with functional groups that can be linked together to form larger, more complex structures. abcr.com Pyridine-containing compounds are the second most common type of heterocycle found in drugs approved by the FDA. mdpi.com The versatility of the pyridine ring allows for the creation of diverse molecular frameworks with a wide array of biological activities, including antimicrobial, antiviral, and antitumor effects. mdpi.comnih.gov

Derivatives of this compound are investigated in medicinal chemistry for their potential therapeutic applications. For example, quaternized pyridinium (B92312) compounds derived from pyridine structures have been explored for their biological properties. The synthesis of various pyridine derivatives often starts with simpler substituted pyridines like this compound, which are then modified to produce the desired final compounds with specific pharmacological profiles. nih.govorientjchem.org

Bioactivity Studies and Pharmacological Potential

Derivatives of this compound have demonstrated notable antimicrobial activity. Specifically, quaternized pyridinium compounds, such as those synthesized from this compound, exhibit efficacy against a range of bacteria. For instance, poly(vinyl-N-hexylpyridinium) has been shown to kill both airborne and waterborne bacteria. researchgate.net Surfaces coated with poly(4-vinyl-N-hexylpyridinium bromide) were effective in killing over 94% of Staphylococcus aureus upon contact.

The antimicrobial mechanism of these pyridinium compounds is often attributed to their interaction with bacterial cell membranes. The positively charged pyridinium moiety interacts with the negatively charged components of the bacterial membrane, leading to disruption of the membrane, increased permeability, and ultimately cell death.

Furthermore, certain Schiff bases derived from 2-acetylpyridine, a related compound, and their metal complexes have shown antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Pyridine derivatives, in general, are recognized for their broad-spectrum antimicrobial effects. nih.govopenaccessjournals.com Studies on various synthesized pyridine compounds have confirmed their potential as antibacterial and antifungal agents. orientjchem.orgmdpi.comresearchgate.net For example, hexylpyridinium chloride has been identified as having antimicrobial activity with a minimal inhibitory concentration (MIC) of about 2.5 mg/mL. nih.gov

The antifungal potential of pyridine derivatives has also been a subject of research. Some semisynthetic cephalosporins incorporating a 2-pyridinethiol 1-oxide group have shown in vitro antifungal activity against Trichophyton mentagrophytes and Candida albicans. nih.gov Additionally, a tetracationic metalloporphyrin, Zn(II) meso-tetrakis(N-n-hexylpyridinium-2-yl)porphyrin, has been investigated as a photosensitizer for the photoinactivation of Candida albicans yeasts and biofilms. researchgate.netresearchgate.net

Here is an interactive data table summarizing the antimicrobial activity of some this compound derivatives and related compounds:

The lipophilic nature of the hexyl group in this compound and its derivatives influences their interaction with biological systems, a key factor in drug delivery. For instance, the lipophilicity of N-alkylpyridylporphyrins, such as those with a hexyl group, facilitates their accumulation in mitochondria. nih.gov This targeted accumulation is significant as mitochondria are central to cellular metabolism and apoptosis, making them a target for certain cancer therapies. nih.gov

Increasing the length of the alkyl chain on pyridyl-substituted porphyrins, from methyl to hexyl, has been shown to enhance mitochondrial uptake. plos.org This increased lipophilicity and subsequent mitochondrial localization can improve the efficacy of treatments like photodynamic therapy. plos.org The amphiphilic nature of the hexyl derivative, ZnTnHex-2-PyP, causes it to localize near the cytochrome c oxidase complex within the mitochondria. plos.org

Furthermore, hexylpyridinium chloride has been investigated for its potential to enhance the skin penetration of hydrophilic drugs, demonstrating its utility in transdermal drug delivery systems. nih.govfrontiersin.org The ability of such compounds to interact with biological membranes makes them candidates for improving drug permeability across cellular barriers. The oral bioavailability of MnTnHex-2-PyP⁵⁺ has been determined to be 21%, indicating its potential for oral administration despite its high charge and water solubility. researchgate.net

The biological activity of pyridine derivatives is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that enhance the desired pharmacological effects. mdpi.comnih.gov For pyridine derivatives, the presence and position of specific functional groups can greatly impact their bioactivity. mdpi.com

In the context of antiproliferative activity, studies have shown that the inclusion of -OH, -OMe, -C=O, and -NH2 groups on the pyridine ring can enhance its effectiveness against various cancer cell lines. mdpi.com Conversely, the presence of bulky groups or halogen atoms tends to decrease antiproliferative activity. mdpi.com

The length of the alkyl chain in N-alkylpyridylporphyrins is a critical determinant of their biological action. Increasing the chain length from one carbon (methyl) to six carbons (hexyl) in Zn(II)N-alkylpyridylporphyrins leads to a dramatic increase in photodynamic efficiency, largely due to improved cellular uptake. plos.org Similarly, for quaternized chitosan (B1678972) derivatives with pyridine moieties, a longer aliphatic alcohol group contributes to stronger antifungal activity. mdpi.com

The position of the nitrogen atom within the pyridine ring and the nature of the substituents also play a crucial role. For example, in antifungal quaternized chitosan derivatives, those with the nitrogen at the 3-position of the pyridine ring exhibited stronger activity than those with it at the 2- or 4-position. mdpi.com

Interactions with Biological Systems and Drug Delivery

Investigation of Biological Pathways and Mechanisms of Action

The mechanism of action for biologically active this compound derivatives often involves interaction with cellular membranes and modulation of key signaling pathways. For instance, the antimicrobial action of N-hexylpyridinium bromide is attributed to the disruption of the lipid bilayer of microbial cell membranes, which causes cell lysis and death.

In the context of cancer therapy, manganese porphyrins like MnTnHex-2-PyP⁵⁺ act as cellular redox modulators. nih.gov Their mechanism involves influencing cellular signaling pathways that control apoptosis and proliferation. This can be achieved by scavenging reactive oxygen species (ROS) or by directly oxidizing transcription factors like NF-κB. nih.gov The therapeutic efficacy of these compounds is linked to their ability to catalytically remove superoxide (B77818) and peroxynitrite, modulate redox-based signaling, and accumulate in critical cellular compartments like mitochondria. researchgate.net

Studies on odor transduction have also implicated pyridine compounds. In some olfactory receptor neurons, certain odorants, including pyridine, can elicit inhibitory responses by causing hyperpolarization. biologists.com

The antifungal mechanism of some pyridinium compounds has been shown to involve the inhibition of respiration and leakage of cytoplasmic components like ATP and essential ions from the fungal cells. rsc.org For certain plant extracts containing pyridine-related compounds, the antibacterial effect involves inducing irreversible damage to the cell membrane, leading to the leakage of cytoplasmic contents and cell death. bau.edu.lb

Environmental Fate and Biological Degradation Studies

Information specifically on the environmental fate and biological degradation of this compound is limited in the provided search results. However, the general class of pyridines has been studied in this context. Pyridine and its derivatives can enter the environment through various industrial processes. Their fate is influenced by factors such as their water solubility and potential for biodegradation. While some pyridinium-based ionic liquids are noted for their poor biodegradability, the development of more biocompatible and biodegradable alternatives is an area of active research. frontiersin.org The use of this compound as a flavoring agent suggests it may be subject to metabolic processes in biological systems. nih.gov Further research is needed to fully understand the environmental lifecycle of this compound.

Biodegradation Pathways and Products

The complete biodegradation pathway of this compound has not been extensively detailed in scientific literature. However, insights into its potential degradation can be drawn from studies on the microbial metabolism of pyridine and other alkylpyridines. The biodegradation of these compounds is known to be influenced by the position and length of the alkyl substituent and generally occurs under aerobic conditions. nih.gov

For alkylpyridines, microbial degradation can be initiated through two primary routes: oxidation of the alkyl side chain or modification of the pyridine ring itself. asm.org

Side-Chain Oxidation: One potential initial step in the degradation of this compound is the oxidation of the hexyl group. For other alkylpyridines, such as 3-methylpyridine, microorganisms have been shown to oxidize the alkyl group to form hydroxyalkylpyridines and subsequently carboxylic acids. asm.org This process would transform this compound into a series of oxygenated intermediates.

Pyridine Ring Modification: Alternatively, microbial attack can begin on the pyridine ring. This can occur via a few different mechanisms observed for pyridine and its derivatives:

Hydroxylation: A common initial step is the enzymatic hydroxylation of the pyridine ring, often leading to the formation of dihydroxypyridines. ias.ac.in For 2-alkylpyridines specifically, both ring and side-chain hydroxylation have been reported as possible initial reactions. lmaleidykla.lt

Reductive Pathway: Some studies suggest that the degradation of pyridine and certain alkylpyridines proceeds through an initial reduction of the aromatic ring, rather than oxidation. ias.ac.innih.gov This is followed by ring cleavage, leading to the formation of aliphatic intermediates. For example, the degradation of pyridine in some bacteria results in the formation of succinic acid semialdehyde. ias.ac.inasm.org

Following the initial attack on either the side chain or the ring, further enzymatic reactions would lead to the cleavage of the pyridine ring. This cleavage ultimately results in the mineralization of the compound into carbon dioxide, ammonia (B1221849) (from the nitrogen atom in the ring), and biomass. nih.gov

Studies on pyridinium ionic liquids have indicated that the length of the alkyl chain can affect the rate of biodegradation. For instance, 1-hexylpyridinium (B1223320) bromide was found to have a slower degradation rate than 1-octylpyridinium (B14679969) bromide, suggesting that the hexyl group may confer some resistance to rapid microbial breakdown. asm.org

Due to the lack of specific studies on this compound, the exact intermediate products of its biodegradation remain speculative but would likely involve hydroxylated or carboxylated derivatives of the parent molecule before the ring is opened.

Advanced Analytical Techniques for 2 Hexylpyridine Characterization

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the chemical structure of 2-hexylpyridine by examining how the molecule interacts with energy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the protons on the pyridine (B92270) ring and the hexyl chain exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the hexyl group are found in the upfield region. The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets) reveal the number of adjacent protons, providing connectivity information.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for each of the six carbon atoms in the hexyl chain and the five carbon atoms of the pyridine ring. A representative ¹³C NMR spectrum shows signals at approximately 162.6 (s), 149.2 (d), 136.1 (d), and 122.7 (d) ppm, corresponding to the carbon atoms of the pyridine ring. google.com

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹³C | 162.6 (s) | Pyridine ring carbon |

| ¹³C | 149.2 (d) | Pyridine ring carbon |

| ¹³C | 136.1 (d) | Pyridine ring carbon |

| ¹³C | 122.7 (d) | Pyridine ring carbon |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, while high-resolution mass spectrometry (HRMS) provides its exact molecular formula.

Mass Spectrometry : In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation, producing a characteristic pattern of ions. chemguide.co.uk The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (163.26 g/mol ). nih.govnist.gov Common fragments arise from the cleavage of the hexyl chain. The base peak, which is the most intense signal, is often observed at m/z 93, resulting from the loss of a pentyl radical (C₅H₁₁). nih.gov Other significant fragments can be seen at m/z 106 and 120. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₇N), the exact mass is 163.13610 Da. massbank.eu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.org

A table of the major mass spectral fragments of this compound is provided below.

| m/z | Relative Intensity | Proposed Fragment |

| 93 | 99.99 | [C₅H₄NCH₂]⁺ |

| 106 | High | [C₁₁H₁₇N - C₄H₉]⁺ |

| 120 | High | [C₁₁H₁₇N - C₃H₇]⁺ |

| 163 | Moderate | [C₁₁H₁₇N]⁺ (Molecular Ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within this compound, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. masterorganicchemistry.com The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the hexyl group are found just below 3000 cm⁻¹. masterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is characterized by absorptions due to π → π* transitions within the pyridine ring. researchgate.net The parent pyridine molecule exhibits absorption maxima around 254 nm. sielc.com The presence of the hexyl substituent may cause a slight shift in the absorption wavelength. The position of the absorption maximum (λmax) is an indicator of the conjugated π-system. masterorganicchemistry.com

Chromatographic Separations

Chromatographic techniques are essential for the separation and quantification of this compound from various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. phcogj.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. northeastfc.uk The separated components then enter the mass spectrometer for identification. The retention time of this compound is a characteristic feature under specific GC conditions, and the coupled mass spectrometer provides definitive structural information, confirming its identity through its mass spectrum and fragmentation pattern. nih.gov

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are versatile techniques for the separation and analysis of this compound. thermofisher.comajpaonline.com

HPLC : In reversed-phase HPLC, this compound can be separated using a nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the compound's hydrophobicity. Detection is often achieved using a UV detector set at the λmax of this compound. nih.gov

UHPLC : UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. usp.org This makes it particularly useful for complex sample matrices or when high throughput is required. jasco-global.com A reverse-phase UHPLC method with a mobile phase of acetonitrile and water can provide rapid and efficient separation of this compound. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile separation technique used for the rapid qualitative analysis of non-volatile mixtures. wikipedia.org It is highly effective for identifying compounds, determining purity, and monitoring the progress of chemical reactions. wikipedia.org The principle of TLC involves the separation of components between a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel coated onto a solid plate, and a liquid mobile phase (eluent). wikipedia.org

In the context of this compound, TLC can be employed to assess its purity or to separate it from reaction byproducts. A small amount of the sample is spotted near the bottom of a TLC plate. juniata.edu The plate is then placed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical and is determined based on the polarity of the analyte. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) would likely be effective.